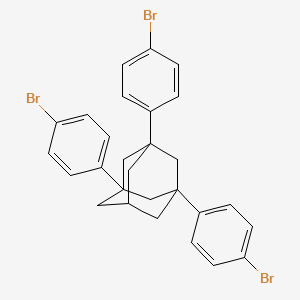
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane is a chemical compound characterized by its adamantane core structure, which is a tricyclic hydrocarbon The adamantane core is substituted at the 1, 3, and 5 positions with 4-bromophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, which is a commercially available compound.
Bromination: The adamantane core is brominated at the 1, 3, and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated adamantane is then subjected to a coupling reaction with 4-bromophenyl groups. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the brominated adamantane reacts with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl rings can undergo oxidation to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for reduction of bromine atoms.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution for oxidation of phenyl rings.
Major Products Formed
Substitution: Formation of substituted phenyladamantane derivatives.
Reduction: Formation of hydrogenated phenyladamantane derivatives.
Oxidation: Formation of phenol or quinone derivatives.
科学研究应用
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential as a drug candidate or drug delivery system, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of (1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core provides a rigid and stable framework, while the 4-bromophenyl groups can engage in specific interactions with target molecules, influencing their function and signaling pathways.
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-chlorophenyl)adamantane: Similar structure with chlorine substituents instead of bromine.
1,3,5-Tris(4-fluorophenyl)adamantane: Similar structure with fluorine substituents instead of bromine.
1,3,5-Tris(4-methylphenyl)adamantane: Similar structure with methyl substituents instead of bromine.
Uniqueness
(1S,3S,5S)-1,3,5-Tris(4-bromophenyl)adamantane is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and binding properties. This makes it particularly useful in applications where specific interactions with molecular targets are desired.
属性
分子式 |
C28H25Br3 |
|---|---|
分子量 |
601.2 g/mol |
IUPAC 名称 |
1,3,5-tris(4-bromophenyl)adamantane |
InChI |
InChI=1S/C28H25Br3/c29-23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(30)10-4-21)18-28(15-19,17-26)22-5-11-25(31)12-6-22/h1-12,19H,13-18H2 |
InChI 键 |
BDXHVDHTRYPMMX-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





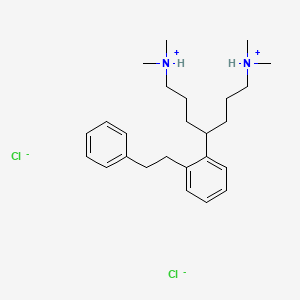
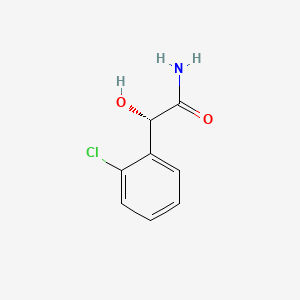
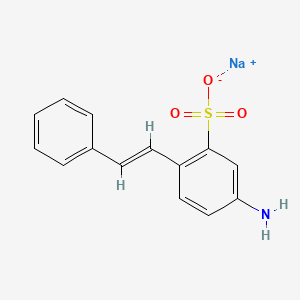
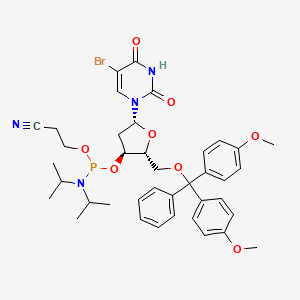


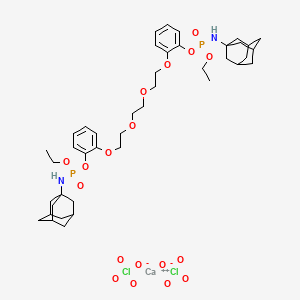
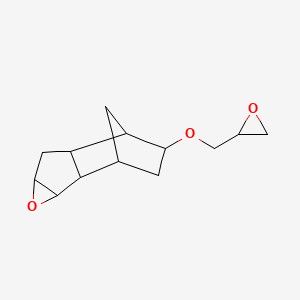

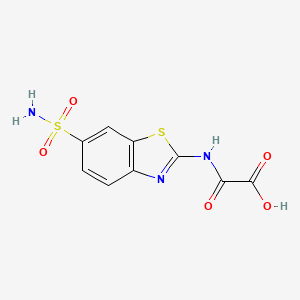
![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
